![molecular formula C15H10FNO B14745158 Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- CAS No. 1493-41-0](/img/structure/B14745158.png)
Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety. This compound is part of the benzoxazole family, which is known for its diverse biological and chemical applications. The presence of the 4-fluorophenyl group enhances its chemical reactivity and potential for various applications in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes or ketones. For Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-, the synthetic route may involve the reaction of 2-aminophenol with 4-fluorocinnamaldehyde under acidic or basic conditions. Catalysts such as zinc triflate in ethanol at reflux temperature can be used to facilitate the reaction .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs high-yielding and cost-effective methods. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been explored to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the oxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using sodium hydroxide or other bases.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted benzoxazole.
Substitution: Halogenated benzoxazole derivatives.
Aplicaciones Científicas De Investigación
Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a fluorescent probe in analytical chemistry.
Mecanismo De Acción
The mechanism of action of benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- involves its interaction with various molecular targets. The compound can form π-π stacking interactions with aromatic residues in proteins and engage in hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: The parent compound without the 4-fluorophenyl group.
2-(4-Butylphenyl)benzoxazole: A derivative with a butyl group instead of a fluorophenyl group.
2-(4-Methylphenyl)benzoxazole: A derivative with a methyl group.
Uniqueness
Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]- is unique due to the presence of the 4-fluorophenyl group, which enhances its chemical reactivity and potential for biological activity. This fluorine substitution can significantly alter the compound’s electronic properties, making it more suitable for specific applications in medicinal chemistry and material science .
Propiedades
Número CAS |
1493-41-0 |
|---|---|
Fórmula molecular |
C15H10FNO |
Peso molecular |
239.24 g/mol |
Nombre IUPAC |
2-[2-(4-fluorophenyl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C15H10FNO/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-10H |
Clave InChI |
SXCDZRRNQFULCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


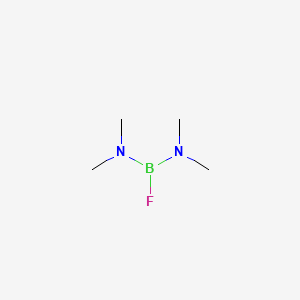
![Carbamic acid, [[(4-methylphenyl)sulfonyl]methyl]nitroso-, ethyl ester](/img/structure/B14745090.png)
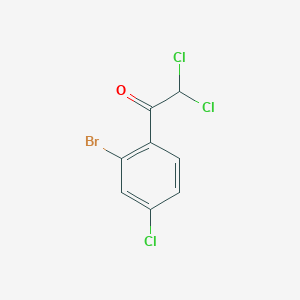
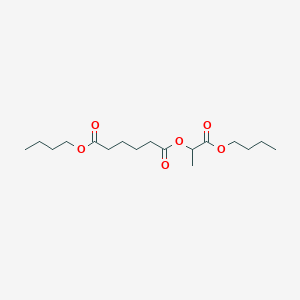
![9H-Benzo[a]phenoxazin-9-one](/img/structure/B14745102.png)
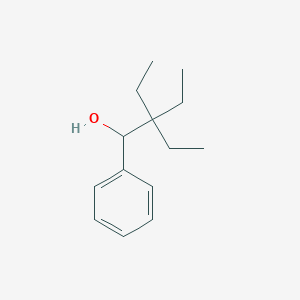
![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)

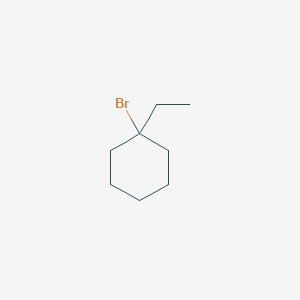
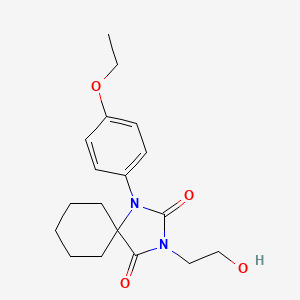
![Dibenzo[b,d]thiophene-4,6-diyldiboronic acid](/img/structure/B14745132.png)
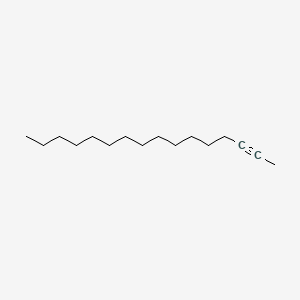
![Thiopyrano[4,3-b]indole](/img/structure/B14745141.png)

